Resibufogenin

Descripción general

Descripción

La bufogenina es una lactona esteroidea derivada del veneno de los sapos, particularmente los que pertenecen al género Bufo. La bufogenina también es conocida por sus propiedades analgésicas, anestésicas y como remedio para las úlceras .

Métodos De Preparación

La bufogenina se puede sintetizar mediante varios métodos. Un método notable implica el uso de materiales de esqueleto esteroideo comerciales como la androstenediona o la 3β-hidroxil-5β-androstano-17-cetona. Estos materiales se someten a una síntesis de relevo bioquímico o a una síntesis química para obtener un compuesto intermedio, la 3β,14α-dihidroxil-5β-androsterano-17-cetona. Este intermedio se convierte entonces en bufogenina completando la carga de un anillo E, específicamente un anillo hexaenolactona, mediante semisíntesis química . Este método es sencillo, de alto rendimiento y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

La bufogenina experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: La bufogenina puede oxidarse para formar bufadienólidos, que son conocidos por sus propiedades cardiotónicas.

Reducción: Las reacciones de reducción pueden convertir la bufogenina en diferentes derivados de bufadienólido.

Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales de la molécula de bufogenina, lo que lleva a la formación de diversos derivados con diferentes propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son los derivados de bufadienólido, que tienen importantes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Anticancer Applications

Resibufogenin has been extensively studied for its anticancer properties across multiple cancer types. The compound exhibits significant cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Triple-Negative Breast Cancer : In a study involving triple-negative breast cancer models, this compound significantly suppressed tumor growth by inhibiting angiogenesis without evident toxicity .

- Pancreatic Cancer : this compound demonstrated strong cytotoxicity against pancreatic cancer cells, with effects comparable to established chemotherapeutics like paclitaxel .

Cardiovascular Applications

This compound has been investigated for its cardiovascular effects, particularly as a vasopressor agent.

Clinical Observations

An intravenous administration of this compound at a dose of 0.11 mg/kg resulted in a marked increase in systolic blood pressure in clinical cases, highlighting its potential use in managing hypotension .

Anti-Inflammatory Effects

Beyond its anticancer and cardiovascular applications, this compound exhibits notable anti-inflammatory properties.

Summary Table of Applications

Mecanismo De Acción

La bufogenina ejerce sus efectos inhibiendo la proteína adenosina trifosfatasa de sodio-potasio, que es esencial para mantener el gradiente electroquímico a través de las membranas celulares. Esta inhibición conduce a un aumento de los niveles intracelulares de sodio, lo que posteriormente aumenta los niveles intracelulares de calcio a través del intercambiador sodio-calcio. Los niveles elevados de calcio mejoran la contractilidad cardíaca, lo que convierte a la bufogenina en un agente cardiotónico eficaz . Además, la inhibición de la adenosina trifosfatasa de sodio-potasio por la bufogenina afecta a diversos procesos celulares, contribuyendo a sus propiedades analgésicas, anestésicas y anticancerígenas .

Comparación Con Compuestos Similares

La bufogenina forma parte de la familia de los bufadienólidos, que incluye compuestos como la resibufogenina y la bufotoxina. Estos compuestos comparten estructuras y propiedades farmacológicas similares, pero difieren en sus efectos específicos y su potencia. Por ejemplo:

Resibufogenina: Conocida por sus efectos anticancerígenos y cardiotónicos, la resibufogenina ha mostrado ser prometedora en el tratamiento de la insuficiencia cardíaca y varios tipos de cáncer

Bufotoxina: Otro bufadienólido, la bufotoxina, es conocida por sus potentes efectos cardiotónicos y tóxicos.

La singularidad de la bufogenina reside en su perfil farmacológico equilibrado, que ofrece importantes beneficios terapéuticos con niveles de toxicidad manejables en comparación con otros bufadienólidos .

Actividad Biológica

Resibufogenin (RBG) is a bioactive compound derived from the skin of the Chinese toad, Bufo bufonis, and has gained attention for its diverse pharmacological properties, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Anticancer Effects

This compound exhibits significant cytotoxicity against various cancer cell lines, including pancreatic, breast, and gastric cancers. The following table summarizes key findings from recent studies regarding its anticancer activity:

- Inhibition of GSK-3 : this compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell survival and proliferation. This inhibition leads to decreased activity of the NF-κB pathway, reducing the expression of anti-apoptotic genes and promoting apoptosis in cancer cells .

- Antiangiogenic Activity : RBG inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) by targeting the VEGFR2 signaling pathway. This effect is mediated through competitive binding to the ATP-binding site of VEGFR2, preventing downstream signaling that promotes angiogenesis .

- Caspase Activation : In gastric carcinoma cells, this compound induces apoptosis by activating caspases-3 and -8. This process is associated with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 .

Case Studies

Study on Pancreatic Cancer : A study demonstrated that this compound significantly inhibited pancreatic tumor growth in athymic nude mice models. The compound suppressed NF-κB activity through GSK-3 inhibition, leading to reduced expression of anti-apoptotic proteins such as c-FLIP and Bcl-2 .

Triple-Negative Breast Cancer Model : In a model using MDA-MB-231 cells, this compound was found to inhibit angiogenesis effectively without affecting tumor cell viability at certain concentrations. This suggests a selective targeting mechanism that could be beneficial in treating tumors with high angiogenic activity .

Pharmacokinetics and Safety Profile

Recent pharmacokinetic studies indicate that this compound has a half-life of approximately 1.72 hours, with rapid metabolism involving hydroxylation and dihydroxylation processes. The compound demonstrates promising therapeutic potential with low toxicity profiles in preclinical models .

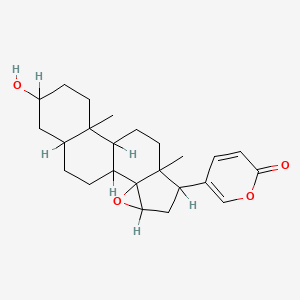

Propiedades

IUPAC Name |

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJNLYIJOCWJE-CWMZOUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046808 | |

| Record name | Bufogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-39-4 | |

| Record name | Resibufogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufogenin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.